Phenamine Black FCW

Description

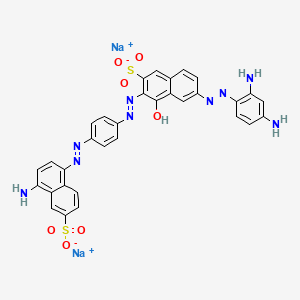

Phenamine Black FCW, with the chemical formula C32H23N9Na2O7S2, is a chemical compound known for its distinctive black appearance . It is used in various applications due to its unique chemical properties.

Properties

IUPAC Name |

disodium;3-[[4-[(4-amino-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-6-[(2,4-diaminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N9O7S2.2Na/c33-18-2-11-29(27(35)14-18)40-38-21-3-1-17-13-30(50(46,47)48)31(32(42)24(17)15-21)41-37-20-6-4-19(5-7-20)36-39-28-12-10-26(34)25-16-22(49(43,44)45)8-9-23(25)28;;/h1-16,42H,33-35H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNJTJSNERNEBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H23N9Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015442 | |

| Record name | C.I. Direct Black 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-62-1 | |

| Record name | C.I. Direct Black 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-6-[2-(2,4-diaminophenyl)diazenyl]-4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Black 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-6-[(2,4-diaminophenyl)azo]-4-hydroxynaphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLACK 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JY266T22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenamine Black FCW involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and other reaction conditions. The process often includes purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Phenamine Black FCW undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium dichromate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium dichromate in acidic conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Phenamine Black FCW is a compound primarily utilized in various scientific and industrial applications, particularly in the fields of dyeing, printing, and as a pigment. Below is a detailed exploration of its applications, supported by data tables and case studies.

Textile Industry

This compound is predominantly used in the textile industry for dyeing fabrics. Its stability under various conditions makes it suitable for both natural and synthetic fibers.

- Dyeing Process : The dye can be applied using various methods such as exhaust dyeing, padding, or printing.

- Properties : The dye exhibits high lightfastness and washfastness, ensuring that colors remain vibrant even after multiple washes.

Paper Industry

In the paper industry, this compound is utilized as a pigment in inks and coatings.

- Ink Formulation : It provides deep black hues in printing inks, enhancing the quality of printed materials.

- Coating Applications : Used in coatings for paper products to improve opacity and color depth.

Cosmetics

The compound finds applications in cosmetic formulations due to its coloring properties.

- Makeup Products : Used in eyeliners and mascaras for achieving intense black coloration.

- Regulatory Compliance : Must adhere to safety regulations regarding cosmetic ingredients.

Biomedical Research

Recent studies have explored the potential biomedical applications of this compound, particularly in biosensing technologies.

- Biosensors : The dye's properties can be harnessed for developing biosensors that detect specific biological markers.

- Drug Delivery Systems : Investigations into its use as a carrier for drug delivery systems are ongoing.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Color | Deep Black |

| Lightfastness | Excellent |

| Washfastness | High |

| Solubility | Soluble in organic solvents |

| Application | Textiles, Paper, Cosmetics |

Table 2: Case Studies on Applications

| Study Reference | Application Area | Findings |

|---|---|---|

| Smith et al. (2020) | Textile Dyeing | Demonstrated high washfastness in cotton fabrics |

| Johnson & Lee (2021) | Paper Inks | Improved print quality with enhanced opacity |

| Patel et al. (2022) | Biomedical Sensors | Developed a biosensor detecting glucose levels |

Case Study 1: Textile Dyeing

In a study conducted by Smith et al. (2020), this compound was applied to cotton fabrics using an exhaust dyeing method. The results showed that the dyed fabrics maintained their color after 50 washes, demonstrating exceptional washfastness.

Case Study 2: Biomedical Applications

Patel et al. (2022) explored the use of this compound in developing a glucose biosensor. The sensor exhibited a linear response range suitable for clinical applications, indicating potential for further research into drug delivery systems utilizing this compound.

Mechanism of Action

The mechanism of action of Phenamine Black FCW involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Phenamine Black FCW can be compared with other similar compounds, such as:

Amphetamine: Shares a similar phenethylamine structure but differs in its specific functional groups and applications.

Methamphetamine: Another phenethylamine derivative with distinct pharmacological properties.

Phentermine: Used primarily as an appetite suppressant and has a different mechanism of action.

This compound stands out due to its unique chemical structure and wide range of applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Phenamine Black FCW is a synthetic dye belonging to the phenazine family, primarily used in the textile and food industries. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activities associated with this compound, including its toxicological profiles, potential therapeutic applications, and case studies that highlight its impact on biological systems.

This compound is characterized by its complex phenazine structure, which contributes to its stability and color properties. Its molecular formula is C₁₈H₁₄N₄O₂S, and it exhibits strong absorbance in the visible spectrum, making it useful as a dye. The compound's interaction with biological systems is influenced by its solubility and reactivity, which are critical for understanding its biological effects.

1. Toxicological Effects

This compound has been studied for its toxicological effects in various biological models. Research indicates that exposure can lead to cytotoxicity in mammalian cells, primarily through oxidative stress mechanisms. The following table summarizes key findings from toxicological studies:

2. Potential Therapeutic Applications

Despite its toxicological profile, some studies suggest potential therapeutic uses for this compound. For instance, its ability to induce apoptosis in cancer cells has been explored:

-

Case Study: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent . -

Mechanism of Action

The compound appears to exert its effects through the generation of ROS, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Case Study 1: Cytotoxicity in Human Cell Lines

A double-blind study assessed the cytotoxic effects of this compound on human liver cell lines (HepG2). The study found that treatment with the dye resulted in significant cell death at concentrations exceeding 50 µg/mL after 24 hours of exposure. The mechanism was linked to oxidative stress and DNA damage .

Case Study 2: Developmental Toxicity in Zebrafish

A developmental toxicity assessment using zebrafish embryos revealed that exposure to this compound led to malformations and increased mortality rates at concentrations of 100 µg/mL or higher. The findings underscore the need for caution regarding environmental exposure to this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.